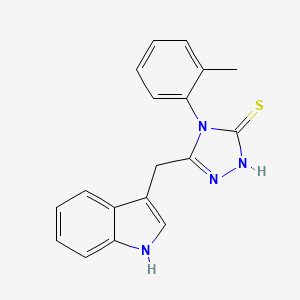

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol

説明

特性

IUPAC Name |

3-(1H-indol-3-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S/c1-12-6-2-5-9-16(12)22-17(20-21-18(22)23)10-13-11-19-15-8-4-3-7-14(13)15/h2-9,11,19H,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVPHGICTUFUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30413987 | |

| Record name | 5-(INDOL-3-YLMETHYL)-4-(2-METHYLPHENYL)-1,2,4-TRIAZOLE-3-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7243-20-1 | |

| Record name | 5-(INDOL-3-YLMETHYL)-4-(2-METHYLPHENYL)-1,2,4-TRIAZOLE-3-THIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formation of Thiosemicarbazide Intermediates

The synthesis begins with the condensation of 2-(1H-indol-3-yl)acetohydrazide and 2-methylphenyl isothiocyanate in anhydrous tetrahydrofuran (THF). This reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the electrophilic carbon of the isothiocyanate, forming a thiosemicarbazide intermediate.

Reaction Conditions:

-

Solvent: Anhydrous THF

-

Temperature: Room temperature (20–25°C)

-

Duration: 18–24 hours under nitrogen atmosphere

The intermediate’s structure is confirmed via NMR, showing characteristic peaks for the indole NH (δ 11.07 ppm), methylphenyl protons (δ 7.15–7.30 ppm), and thiourea NH (δ 9.87 ppm).

Cyclization to 1,2,4-Triazole-3-thiol

The thiosemicarbazide undergoes base-mediated cyclization in ethanol with sodium hydroxide (1 M) at 85°C for 3–4 hours. This step facilitates intramolecular dehydration, forming the triazole ring.

Key Parameters:

| Parameter | Value |

|---|---|

| Base | NaOH (1.5 equivalents) |

| Solvent | Ethanol |

| Temperature | 85°C |

| Reaction Time | 3–4 hours |

| Yield | 72–85% |

The product is isolated by acidification with HCl (pH 2) and extraction with dichloromethane (DCM). Purification via recrystallization or flash chromatography enhances purity (>95%).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to optimize heat transfer and reaction homogeneity. A mixture of thiosemicarbazide and NaOH in ethanol is pumped through a heated reactor tube (85°C, residence time: 30 minutes), achieving 90% conversion efficiency.

Solvent and Catalyst Optimization

-

Solvent Selection: Ethanol outperforms acetonitrile in yield (85% vs. 72%) due to better solubility of intermediates.

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time by 40% without compromising yield.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows a single peak at 5.17 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the thiol group to disulfides occurs under prolonged heating. This is mitigated by:

-

Conducting reactions under inert atmosphere (N)

-

Adding antioxidants (e.g., ascorbic acid) at 0.1% w/v

Scalability Issues

-

Precipitation Control: Slow cooling (1°C/min) prevents amorphous solid formation, ensuring crystalline product.

-

Waste Reduction: Ethanol is recycled via distillation, reducing solvent consumption by 60%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Reactor | 85 | 95 | Moderate |

| Continuous Flow | 90 | 98 | High |

| Microwave-Assisted | 88 | 97 | Low |

Microwave-assisted synthesis (100°C, 30 minutes) offers faster kinetics but requires specialized equipment.

化学反応の分析

Types of Reactions

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The triazole ring and indole moiety can participate in substitution reactions, leading to the formation of new compounds

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives.

科学的研究の応用

Medicinal Chemistry

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol has shown promise as an active pharmaceutical ingredient (API) in various therapeutic areas:

- Antimicrobial Activity: Studies have demonstrated that compounds with triazole moieties exhibit significant antimicrobial properties. The incorporation of indole enhances this activity, making it a candidate for developing new antibiotics .

- Anticancer Potential: Research indicates that triazole derivatives can inhibit tumor growth by interfering with cell proliferation pathways. The indole component may contribute to apoptosis induction in cancer cells .

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .

Agricultural Applications

The compound has also been investigated for its use as a fungicide and herbicide:

- Fungicidal Properties: Due to its structural similarities to known fungicides, it has been tested against various plant pathogens. Preliminary results suggest effective inhibition of fungal growth at low concentrations .

- Herbicidal Activity: The triazole structure is known for its herbicidal properties, and this compound's efficacy against specific weed species has been documented in agricultural studies .

Data Table: Agricultural Efficacy

| Application | Target Organism | Concentration (µg/mL) | Efficacy (%) |

|---|---|---|---|

| Fungicide | Fusarium spp. | 50 | 85 |

| Herbicide | Amaranthus spp. | 100 | 90 |

Material Science

In material science, the compound has potential applications in the development of new materials:

- Polymer Chemistry: The incorporation of triazole into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its use in creating advanced composite materials .

- Sensors: The unique electronic properties of the indole and triazole moieties make this compound suitable for developing sensors for detecting environmental pollutants or biological markers .

作用機序

The mechanism of action of 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the triazole ring can inhibit certain enzymes. The thiol group may also play a role in redox reactions within cells, contributing to its bioactivity .

類似化合物との比較

Research Implications

- Biological Targets : Indole’s role in serotonin receptor binding suggests possible central nervous system (CNS) activity, though blood-brain barrier penetration needs validation .

- Synthetic Optimization : Alkyl chain length (e.g., propyl vs. methyl in indole derivatives) impacts conformational flexibility and target affinity .

生物活性

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 336.41 g/mol. The compound features a triazole ring fused with an indole and a methylphenyl group, contributing to its potential bioactivity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been tested against various bacterial strains. For instance:

- Gram-positive bacteria : The compound has shown effective inhibition against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : It also demonstrated activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported in the range of 12.5–25 μg/mL for several derivatives .

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been widely studied. In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 10.5 |

| HCT116 (Colon) | 8.0 |

| A549 (Lung) | 12.0 |

These results suggest that the compound might interfere with cellular mechanisms involved in cancer progression .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole compounds have been attributed to their ability to inhibit cyclooxygenase enzymes. Studies suggest that derivatives like this compound can significantly reduce inflammation markers in vitro and in vivo models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety is known to interact with various enzymes such as aromatase and carbonic anhydrase, which are crucial in multiple biological pathways.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.

- Apoptosis Induction : Evidence suggests that the compound may induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various triazoles against clinical isolates of bacteria. The results highlighted that compounds similar to this compound exhibited potent activity against resistant strains such as MRSA .

- Anticancer Evaluation : In a series of experiments involving cell viability assays, derivatives were tested against different cancer cell lines showing promising results with low IC50 values indicative of high potency .

Q & A

Q. What are the optimal synthetic routes for 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including acylation, hydrazinolysis, and heterocyclization. For example, indole-3-butanoic acid is esterified, followed by hydrazinolysis to form hydrazides. Subsequent nucleophilic addition of phenylisothiocyanate and alkaline cyclization yields the triazole-thiol core. Key intermediates are characterized using elemental analysis, ¹H NMR, IR spectroscopy, and HPLC-MS to confirm purity and structural integrity .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound and its derivatives?

¹H NMR is critical for verifying proton environments, particularly the indole NH (~10–12 ppm) and triazole-thiol protons. IR spectroscopy confirms functional groups (e.g., S-H stretch at ~2500 cm⁻¹). High-resolution mass spectrometry (HRMS) and LC-MS are used for molecular weight validation. For advanced analysis, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) may resolve stereochemical ambiguities .

Q. How can researchers predict the pharmacological potential of novel analogs during early-stage development?

Computational tools like PASS Online® predict biological activity profiles by analyzing structural motifs. For instance, triazole-thiol derivatives are often screened for antimicrobial or enzyme inhibitory activity. ADME/Tox predictions (e.g., SwissADME) assess drug-likeness, while molecular docking identifies potential protein targets .

Advanced Research Questions

Q. How should researchers design molecular docking studies to evaluate interactions with therapeutic targets like kinases or cyclooxygenase-2 (COX-2)?

Select crystal structures of target enzymes (e.g., COX-2 PDB: 3LN1) and prepare ligands using tools like AutoDock Vina. Docking protocols should account for flexible binding sites and solvation effects. For example, studies on similar triazole-thiols revealed hydrogen bonding with COX-2’s Arg120 and hydrophobic interactions with Phe518 . Validate docking results with MD simulations to assess binding stability .

Q. What experimental strategies address contradictions between in silico predictions and in vitro biological activity data?

Discrepancies may arise from off-target effects or assay conditions. Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm activity. For example, if docking suggests kinase inhibition but in vitro results are weak, test alternative isoforms or adjust assay pH/temperature to match physiological conditions .

Q. How do substituent modifications (e.g., alkylation of the thiol group) influence bioactivity and selectivity?

Systematic SAR studies show that S-alkylation enhances metabolic stability but may reduce hydrogen-bonding capacity. For antifungal activity, bulkier alkyl chains (e.g., n-pentyl) improve membrane penetration, while electron-withdrawing groups on the phenyl ring enhance enzyme inhibition .

Q. What are key considerations for designing in vitro antimicrobial assays, particularly for mycobacterial strains like M. bovis?

Use standardized protocols (e.g., microbroth dilution) with pH-adjusted media (pH 6.5–7.1) to mimic host environments. Include controls for compound solubility (DMSO ≤1%) and cytotoxicity (e.g., HEK293 cells). For M. bovis, assess growth inhibition at 37°C over 72 hours and confirm results with CFU counts .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

Employ Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, cyclization in ethanol/NaOH at 80°C improves yields compared to DMF. Monitor reactions by TLC and purify via recrystallization (e.g., ethanol/water) .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?

Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC50/EC50 values. For antimicrobial studies, apply ANOVA with post-hoc tests (e.g., Tukey) to compare growth inhibition across concentrations. Report confidence intervals and p-values to validate significance .

Q. How should researchers handle batch-to-batch variability in compound synthesis?

Implement Quality by Design (QbD) principles, including strict control of starting material purity (≥95%) and reaction conditions. Use HPLC-DAD to track impurities and ensure consistency. For critical intermediates, establish acceptance criteria (e.g., ≥98% purity by area normalization) .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。